2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules and its potential effects on biological systems.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives, such as:
- 4-Aminoantipyrine
- Phenazone
- Metamizole
Uniqueness
1-(3,4-DIMETHYLPHENYL)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both ethoxy and dimethylphenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O2/c1-5-26-19-10-7-17(8-11-19)22-13-20-16(4)23-24(21(20)25)18-9-6-14(2)15(3)12-18/h6-13,23H,5H2,1-4H3 |
InChI Key |
TWPYZRPINXCPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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